molecular formula C11H6Cl2O3 B11113248 2,4-Dichlorophenyl furan-2-carboxylate

2,4-Dichlorophenyl furan-2-carboxylate

Cat. No.: B11113248
M. Wt: 257.07 g/mol
InChI Key: RFTYAVARZFBUHQ-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl furan-2-carboxylate is a furan-carboxylic acid derivative of interest in medicinal chemistry and organic synthesis. This compound features a furan ring linked to a 2,4-dichlorophenyl group, a structure often investigated for developing biologically active molecules. Furan derivatives are recognized as important building blocks and are found as structural motifs in various compounds with demonstrated biological activity . Researchers are exploring similar furan-2-carboxylic acid derivatives in phenotypic screening campaigns for novel therapeutics, such as for the amelioration of type 2 diabetes mellitus . Furthermore, the structural framework of this compound is analogous to other nitrofuran and push-pull furan systems that have shown promising antifungal activities and are used in creating highly conjugated systems for potential biological applications . The carbamate and ester functionalities, related to the carboxylate in this compound, are widely used in drug design due to their favorable stability and ability to participate in target interactions . This product is intended for research purposes to further explore these and other potential applications in chemical biology and drug discovery. For Research Use Only. This product is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H6Cl2O3

Molecular Weight

257.07 g/mol

IUPAC Name

(2,4-dichlorophenyl) furan-2-carboxylate

InChI

InChI=1S/C11H6Cl2O3/c12-7-3-4-9(8(13)6-7)16-11(14)10-2-1-5-15-10/h1-6H

InChI Key

RFTYAVARZFBUHQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Acyl Chloride-Mediated Esterification

This two-step method involves converting furan-2-carboxylic acid to its acyl chloride derivative, followed by reaction with 2,4-dichlorophenol. The process is widely adopted for its high yields and compatibility with industrial practices.

Preparation of Furan-2-Carbonyl Chloride

Furan-2-carboxylic acid reacts with thionyl chloride (SOCl₂) under reflux (70–80°C, 3–4 hours) to yield furan-2-carbonyl chloride. The reaction achieves near-quantitative conversion, with excess SOCl₂ removed via vacuum distillation. Alternative acylating agents like phosphorus trichloride (PCl₃) are less favored due to phosphorus byproduct complexity.

Table 1: Conditions for Acyl Chloride Synthesis

ParameterValueSource
Temperature70–80°C
Reaction Time3–4 hours
Yield95–98%

Esterification with 2,4-Dichlorophenol

Furan-2-carbonyl chloride is reacted with 2,4-dichlorophenol in anhydrous dichloromethane (DCM) or toluene, using pyridine or triethylamine (TEA) as a base to scavenge HCl. The reaction proceeds at room temperature (25°C) for 12–24 hours, yielding 85–92% product after aqueous workup and recrystallization.

Direct Coupling Using Activating Agents

Carbodiimide-based activators like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable one-pot esterification. Furan-2-carboxylic acid and 2,4-dichlorophenol are combined with 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 0°C to room temperature. Yields range from 75% to 88%, with side products (e.g., N-acylurea) mitigated via stoichiometric control.

Table 2: Direct Coupling Reaction Parameters

ParameterValueSource
ActivatorDCC/DMAP
SolventTHF
Temperature0°C → 25°C
Yield75–88%

Alternative Methods and Comparative Analysis

Base-Catalyzed Transesterification

Transesterification of methyl furan-2-carboxylate with 2,4-dichlorophenol in the presence of potassium carbonate (K₂CO₃) has been explored. Methanol removal via azeotropic distillation drives the equilibrium, but yields plateau at 65–70% due to steric hindrance from the dichlorophenyl group.

Industrial-Scale Optimizations

Chlorination and Hydrolysis Protocols

The CN109678698B patent highlights optimized chlorination of 2,4-dichlorotoluene using azobisisobutyronitrile (AIBN) as a radical initiator (95–105°C, 5–7 hours). Although tailored for benzoyl chlorides, analogous conditions could be adapted for furan-2-carbonyl chloride production, with chlorine gas flow rates critical to minimizing over-chlorination.

Solvent and Catalyst Recovery

Industrial processes prioritize solvent recycling (e.g., DCM, toluene) and catalyst reuse. Ferric chloride (FeCl₃), employed in hydrolysis steps, is recoverable via filtration, reducing costs by 15–20% .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenyl furan-2-carboxylate largely depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the dichlorophenyl group can enhance its binding affinity to certain molecular targets, thereby increasing its efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substituents

  • [2-(2,4-Dichlorophenyl)-2-oxoethyl] 2-Chloropyridine-3-Carboxylate (CAS 391269-07-1): This compound replaces the furan-2-carboxylate group with a chloropyridine carboxylate. Such differences may influence solubility and biological target affinity .
  • [(2Z)-2-[(4-Chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] Furan-2-Carboxylate (CAS 859138-41-3): This analog features a benzofuran core with a 4-chlorophenyl substituent instead of 2,4-dichlorophenyl. The reduced chlorine substitution likely decreases lipophilicity (XLogP3 = 5 vs.

Compounds with Dichlorophenyl Groups and Different Ester Moieties

  • [2-(2,4-Dichlorophenyl)-2-oxoethyl] Quinoline-4-Carboxylate Derivatives (CAS 355434-01-4, 389620-25-1): These derivatives substitute the furan ring with quinoline-based esters. The planar quinoline structure may enhance π-π stacking interactions, improving binding to aromatic protein pockets. However, increased molecular weight (e.g., ~450 g/mol) could reduce bioavailability compared to the lighter furan analog .
  • (Dimethoxyphosphoryl)(furan-2-yl)-methyl 2-(2,4-Dichlorophenoxy)acetate: This compound introduces a phosphoryl group and a phenoxyacetate chain, diverging significantly from the carboxylate ester.

Organophosphate Derivatives with Dichlorophenyl Groups

  • Chlorfenvinfos (Organophosphate): Chlorfenvinfos contains a 2,4-dichlorophenyl group linked to a phosphate ester. While both compounds share the dichlorophenyl moiety, the phosphate group in Chlorfenvinfos increases toxicity as an acetylcholinesterase inhibitor, unlike the furan carboxylate’s likely role in non-toxic applications (e.g., drug intermediates) .

Substituent Position and Functional Group Effects

  • 2,4-Dichlorophenyl Isocyanate (CAS 2612-57-9) :
    Replacing the carboxylate ester with an isocyanate group drastically alters reactivity. The isocyanate’s electrophilicity enables facile nucleophilic additions (e.g., with amines), whereas the ester group in 2,4-dichlorophenyl furan-2-carboxylate may participate in hydrolysis or transesterification reactions .

Key Data Table: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Structural Features Potential Applications
This compound ~270 (estimated) ~3.5 4 Dichlorophenyl + furan ester Pharmaceuticals, agrochemicals
CAS 859138-41-3 366.7 5 5 Benzofuran + 4-chlorophenyl Bioactive intermediates
Chlorfenvinfos 449.9 4.8 5 Organophosphate + dichlorophenyl Insecticide
2,4-Dichlorophenyl isocyanate 188.0 3.1 2 Isocyanate + dichlorophenyl Polymer synthesis

Research Findings and Implications

  • Furan esters strike a balance between lipophilicity and metabolic stability compared to bulkier quinoline derivatives .
  • This contrasts with mono-chloro analogs, which may exhibit weaker interactions .
  • Toxicity Profile: Unlike organophosphates (e.g., Chlorfenvinfos), furan carboxylates lack phosphate-mediated neurotoxicity, making them safer candidates for drug development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4-dichlorophenyl furan-2-carboxylate, and how do reaction conditions impact yield?

  • Method : The compound is synthesized via esterification between 2,4-dichlorophenol and furan-2-carboxylic acid derivatives. Key steps include:

  • Use of a base (e.g., NaOH or K₂CO₃) to deprotonate the phenolic hydroxyl group, enabling nucleophilic attack on the activated furan carbonyl .
  • Solvent selection (e.g., DMF or THF) to stabilize intermediates, with reaction temperatures maintained at 60–80°C for 6–12 hours .
  • Monitoring via TLC to track reaction progress and optimize quenching times .
    • Yield Optimization : Impurities from incomplete esterification or side reactions (e.g., hydrolysis) are minimized by controlling moisture levels and using anhydrous solvents .

Q. How can researchers confirm the structural integrity and purity of synthesized this compound?

  • Characterization Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., furan ring protons at δ 6.3–7.5 ppm, dichlorophenyl protons at δ 7.1–7.8 ppm) .
  • HPLC : Quantifies purity (>95% typically required for biological assays) using C18 columns and UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 287.09 for C₁₂H₈Cl₂O₄) .

Q. What biological activity screening methodologies are applicable for this compound?

  • In Vitro Assays :

  • Antimicrobial Activity : Broth microdilution (MIC values against S. aureus or E. coli) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
    • Mechanistic Studies : Fluorescence-based assays to evaluate interactions with DNA topoisomerases or cytochrome P450 enzymes .

Advanced Research Questions

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

  • Method Validation :

  • Linearity : Calibration curves (1–100 µg/mL) with R² > 0.99 .
  • Limit of Detection (LOD) : Determined via signal-to-noise ratio (S/N ≥ 3) using UPLC-MS/MS .
  • Recovery Studies : Spiked samples in biological fluids (e.g., plasma) to assess extraction efficiency (target: 85–115%) .

Q. What strategies address discrepancies in reported biological activity data across studies?

  • Root Causes : Variability in assay conditions (e.g., solvent choice affecting solubility) or impurities in synthesized batches .
  • Resolution :

  • Standardize protocols (e.g., DMSO concentration ≤1% in cell-based assays) .
  • Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Q. How does the 2,4-dichlorophenyl substituent influence the compound’s reactivity and bioactivity?

  • Steric and Electronic Effects :

  • The electron-withdrawing Cl groups enhance electrophilicity of the ester carbonyl, favoring nucleophilic substitutions .
  • Steric hindrance from the dichlorophenyl group may reduce binding to narrow enzymatic pockets .
    • SAR Insights : Analog synthesis (e.g., replacing Cl with F or methyl groups) to correlate substituent properties with activity trends .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 3A4 or bacterial efflux pumps .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

Q. How can enantiomeric purity be ensured if the compound exhibits chirality?

  • Chiral Separation :

  • Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases .
  • Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

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